

Application Notes and Protocols for 2-(methylamino)-N-propylacetamide Analytical Standards

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Compound of Interest

Compound Name: 2-(methylamino)-N-propylacetamide

Cat. No.: B2394039

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, quality control, and stability testing of **2-(methylamino)-N-propylacetamide**, a key chemical intermediate in pharmaceutical research and development.

Introduction

2-(methylamino)-N-propylacetamide and its hydrochloride salt (CAS No: 1049764-41-1) are important building blocks in organic synthesis.^[1] Accurate and reliable analytical standards are crucial for the quantification and qualification of this compound in various stages of drug development. These notes offer comprehensive methodologies for in-house preparation and validation of this analytical standard. The free base has a molecular weight of approximately 130.19 g/mol, while the hydrochloride salt is approximately 166.65 g/mol.^{[2][3][4][5]} Commercial sources typically offer this compound with a purity of 95-97%.^{[1][2][3]}

Synthesis Protocol

A plausible synthetic route for **2-(methylamino)-N-propylacetamide** hydrochloride can be adapted from general methods for N-alkyl amino acetamides.^[6] The process involves a three-step procedure starting from a protected amino acid.

Step 1: N-Boc Protection of Sarcosine (N-methylglycine)

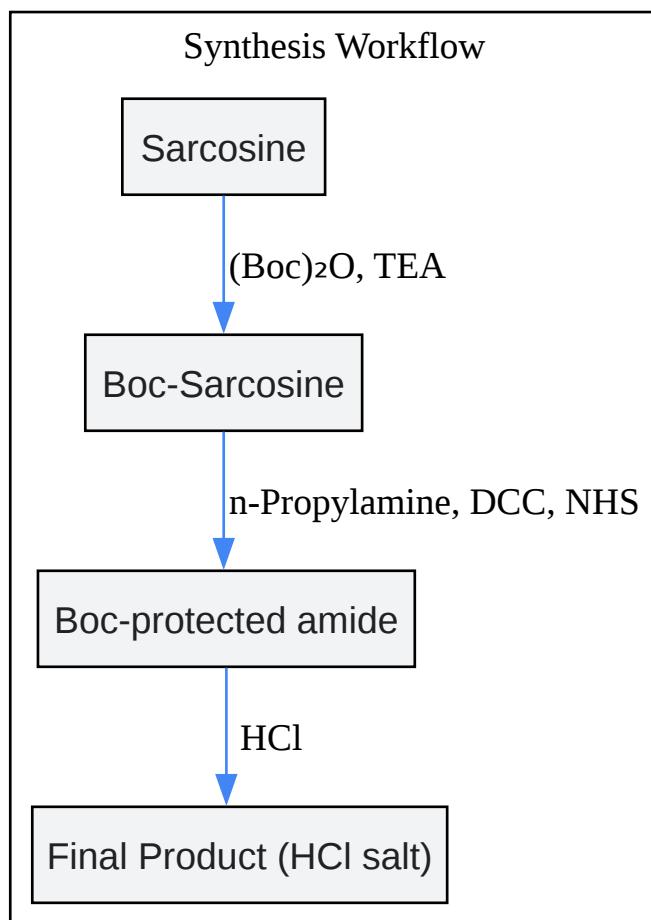
- Dissolve sarcosine in a 1:1 mixture of tert-butanol and water.
- Add di-tert-butyl dicarbonate (Boc)₂O and triethylamine (TEA) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-sarcosine.

Step 2: Amide Coupling with n-Propylamine

- Dissolve the Boc-sarcosine in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS).
- Stir the mixture for 30 minutes at 0°C.
- Add n-propylamine to the reaction mixture and allow it to warm to room temperature.
- Continue stirring for 12-24 hours.
- Monitor the reaction by TLC.
- After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with aqueous acid, base, and brine.
- Dry the organic layer and concentrate under reduced pressure to yield **Boc-2-(methylamino)-N-propylacetamide**.

Step 3: Deprotection to Yield the Hydrochloride Salt

- Dissolve the purified Boc-protected intermediate in a minimal amount of an organic solvent like ethyl acetate or methanol.
- Add a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or ethereal HCl).
- Stir the mixture at room temperature for 2-4 hours.
- Monitor the deprotection by TLC.
- The product, **2-(methylamino)-N-propylacetamide** hydrochloride, will precipitate out of the solution.
- Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.



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Caption: Synthetic pathway for **2-(methylamino)-N-propylacetamide HCl**.

Quality Control Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed for the purity determination and quantification of **2-(methylamino)-N-propylacetamide**. The following is a general protocol that should be validated for specificity, linearity, accuracy, precision, and robustness.[7][8]

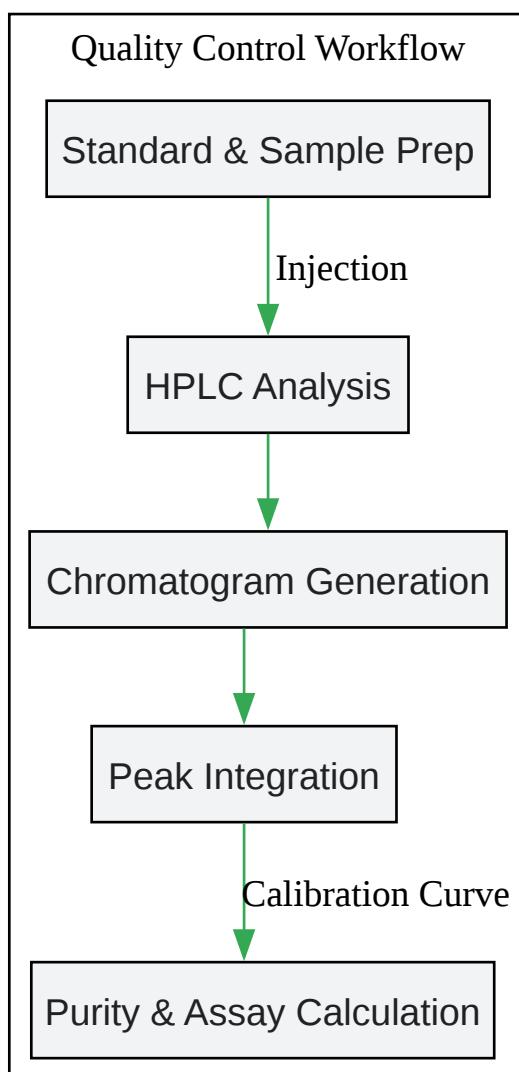
Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).[9]

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-35°C.[8]
- Detection Wavelength: Approximately 210-220 nm, as the compound lacks a strong chromophore.
- Injection Volume: 10 µL.[8]

Experimental Procedure:

- Standard Preparation: Prepare a stock solution of the **2-(methylamino)-N-propylacetamide** analytical standard in the mobile phase or a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent as the standard to a similar concentration.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify the sample by comparing its peak area to the calibration curve generated from the analytical standards.



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Caption: HPLC workflow for quality control analysis.

Stability Testing Protocol

Stability testing is essential to determine the re-test period for the analytical standard under defined storage conditions.[10][11]

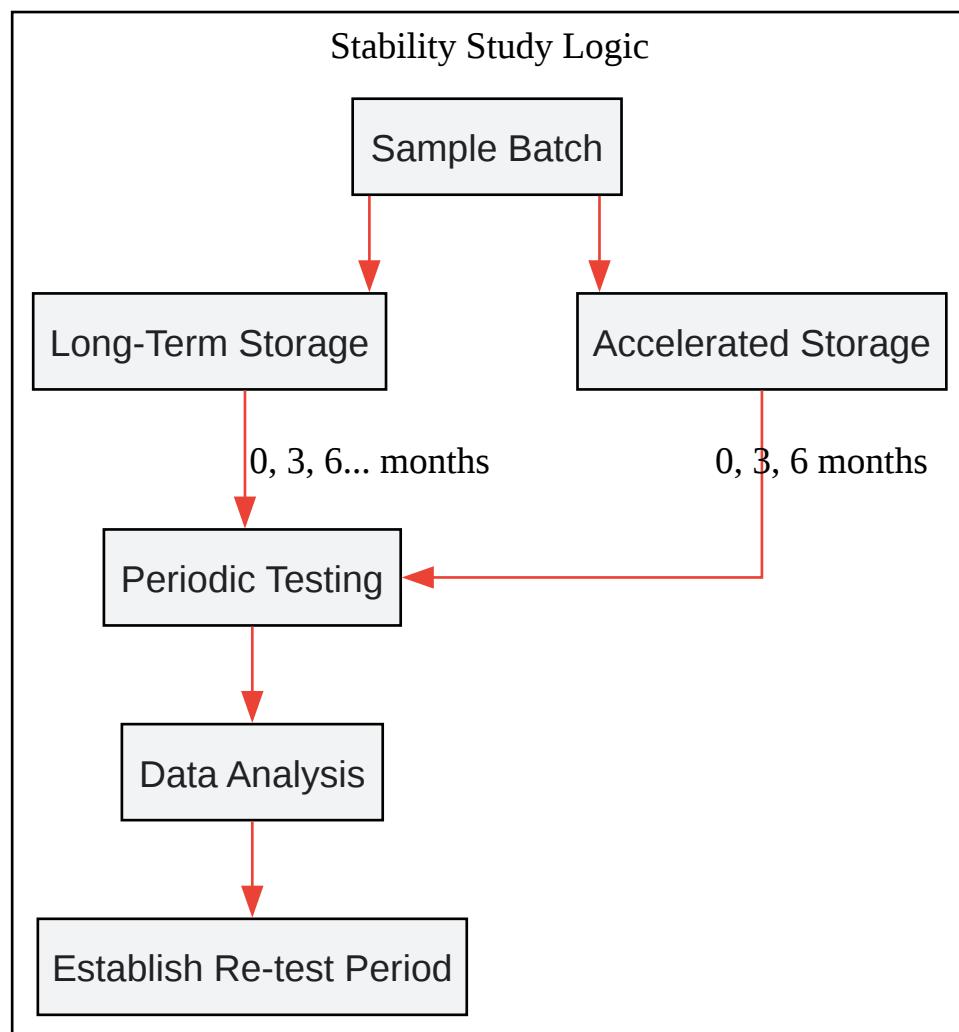
Storage Conditions:

- Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $5^{\circ}\text{C} \pm 3^{\circ}\text{C}$.[10]

- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH.[[10](#)]

Experimental Design:

- Batch Selection: Use at least one well-characterized batch of the synthesized **2-(methylamino)-N-propylacetamide**.
- Container Closure System: Store the standard in tightly sealed, inert containers (e.g., amber glass vials) that are representative of the proposed storage.[[11](#)]
- Testing Frequency:
 - Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[[11](#)]
 - Accelerated: 0, 3, and 6 months.[[11](#)]
- Analytical Tests: At each time point, test the standard for:
 - Appearance (visual inspection)
 - Purity (using the validated HPLC method)
 - Water content (by Karl Fischer titration, if applicable)
- Data Evaluation: Evaluate any changes in purity or physical appearance over time. A significant change is typically defined as a failure to meet the established acceptance criteria.



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Caption: Logical flow for a stability testing program.

Quantitative Data Summary

The following table summarizes typical specifications for a newly synthesized batch of **2-(methylamino)-N-propylacetamide** hydrochloride analytical standard.

Parameter	Method	Acceptance Criteria	Hypothetical Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Identity	FTIR / ^1H NMR	Conforms to structure	Conforms
Purity (HPLC)	RP-HPLC	$\geq 95.0\%$ [1][3]	99.2%
Water Content	Karl Fischer	$\leq 1.0\%$	0.3%
Residual Solvents	GC-HS	As per ICH Q3C	Conforms
Assay (by Titration)	Acid-Base Titration	98.0% - 102.0%	100.5%

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